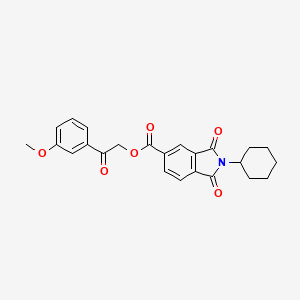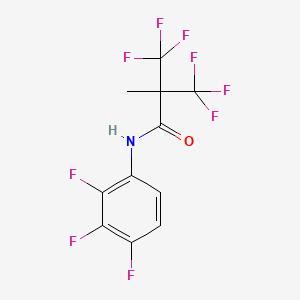
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and often significant biological activity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated benzene derivatives and fluorinated alkanes.
Fluorination: Introduction of fluorine atoms into the molecule is achieved using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors, which offer better control over reaction conditions and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity, making it a strong electrophile or nucleophile in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
- N-(2,3,4-trifluorophenyl)propanamide
- 2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide
Uniqueness
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide is unique due to the presence of multiple trifluoromethyl groups and a trifluorophenyl group, which impart distinct chemical and physical properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H6F9NO |
|---|---|
Poids moléculaire |
339.16 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide |
InChI |
InChI=1S/C11H6F9NO/c1-9(10(15,16)17,11(18,19)20)8(22)21-5-3-2-4(12)6(13)7(5)14/h2-3H,1H3,(H,21,22) |
Clé InChI |
UHGSWOFWUZUDKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B15151952.png)
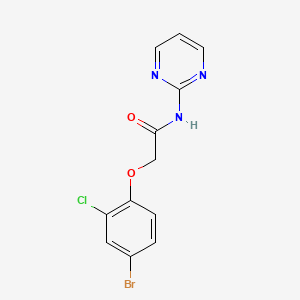
![4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15151957.png)
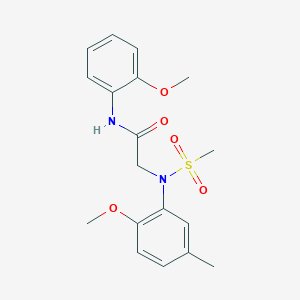
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)propanamide](/img/structure/B15151960.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B15151962.png)
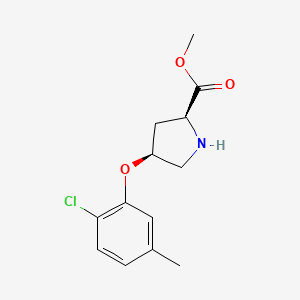
![2-(3,4-dimethylphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15151991.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151994.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B15151997.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15152004.png)
![Ethyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B15152005.png)
